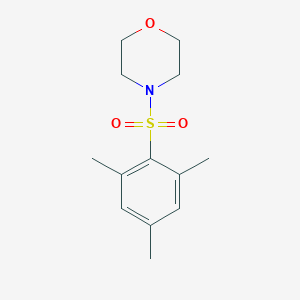
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MSB and has a molecular formula of C16H15NO2S. In
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole is not fully understood. However, studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, MSB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole has been shown to have other biochemical and physiological effects. Studies have shown that MSB can inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, MSB has been shown to have anti-inflammatory activity and can inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole in lab experiments is its high potency. Studies have shown that MSB has a low IC50 value, meaning that it can effectively inhibit the growth of cancer cells at low concentrations. However, one of the limitations of using MSB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several areas of future research for 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of MSB and its potential applications in cancer treatment. Other areas of research include exploring the potential applications of MSB in other fields, such as anti-inflammatory therapy and neurodegenerative disease treatment.
Synthesemethoden
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole can be synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 2-aminobenzoic acid to form 2-methyl-1-(4-methylphenyl)sulfonylbenzoic acid. The second step involves the reaction of the acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzimidazole to form the final product, 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole has been studied for its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Studies have shown that MSB has antitumor activity and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole |
|---|---|
Molekularformel |
C15H14N2O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)16-14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
InChI-Schlüssel |
CTZWJTPVNUHRKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Löslichkeit |
2.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)


![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)